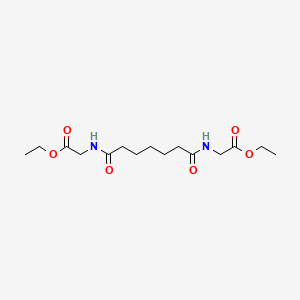
N,N'-(1,7-Dioxo-1,7-heptanediyl)bisglycine diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(1,7-Dioxo-1,7-heptanediyl)bisglycine diethyl ester is a chemical compound with the molecular formula C15H26N2O6 and a molecular weight of 330.43 g/mol . This compound is known for its unique structure, which includes two glycine units connected by a heptanediyl linker with two oxo groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of N,N’-(1,7-Dioxo-1,7-heptanediyl)bisglycine diethyl ester typically involves the reaction of glycine derivatives with a heptanediyl precursor. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the ester bonds. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N,N’-(1,7-Dioxo-1,7-heptanediyl)bisglycine diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N,N’-(1,7-Dioxo-1,7-heptanediyl)bisglycine diethyl ester is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N’-(1,7-Dioxo-1,7-heptanediyl)bisglycine diethyl ester involves its interaction with molecular targets through its functional groups. The oxo groups can participate in hydrogen bonding and other interactions, while the ester groups can undergo hydrolysis to release glycine derivatives. These interactions and reactions contribute to the compound’s effects on various molecular pathways .
Comparison with Similar Compounds
N,N’-(1,7-Dioxo-1,7-heptanediyl)bisglycine diethyl ester can be compared with similar compounds such as N,N’-(1,5-Dioxo-1,5-pentanediyl)bisglycine diethyl ester. The main difference lies in the length of the linker between the glycine units, which affects the compound’s chemical properties and reactivity. The heptanediyl linker in N,N’-(1,7-Dioxo-1,7-heptanediyl)bisglycine diethyl ester provides more flexibility and different spatial arrangements compared to the pentanediyl linker in the similar compound .
Biological Activity
N,N'-(1,7-Dioxo-1,7-heptanediyl)bisglycine diethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, relevant case studies, and research findings.
- Molecular Formula : C15H26N2O4
- Molecular Weight : 298.39 g/mol
- CAS Number : 92790-50-6
- Synonyms : BRN 2396354
The compound features a dioxo structure that may influence its interaction with biological systems.
The biological activity of this compound primarily involves its role as a ligand in various biochemical pathways. Its structural similarity to amino acids suggests potential interactions with enzymes and receptors involved in metabolic pathways.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro tests demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell membranes may account for this activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines revealed that the compound has a moderate cytotoxic effect. The IC50 values varied across different cell lines, indicating selective toxicity which could be advantageous for therapeutic applications.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 40 |
| A549 | 30 |
Study on Anticancer Effects
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.
Research on Neuroprotective Properties
Another study explored the neuroprotective effects of this compound in models of oxidative stress. The results showed that it significantly reduced markers of oxidative damage in neuronal cells, indicating potential applications in neurodegenerative diseases.
Properties
CAS No. |
92790-50-6 |
|---|---|
Molecular Formula |
C15H26N2O6 |
Molecular Weight |
330.38 g/mol |
IUPAC Name |
ethyl 2-[[7-[(2-ethoxy-2-oxoethyl)amino]-7-oxoheptanoyl]amino]acetate |
InChI |
InChI=1S/C15H26N2O6/c1-3-22-14(20)10-16-12(18)8-6-5-7-9-13(19)17-11-15(21)23-4-2/h3-11H2,1-2H3,(H,16,18)(H,17,19) |
InChI Key |
UUQIOJKOAPDXTP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CCCCCC(=O)NCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















